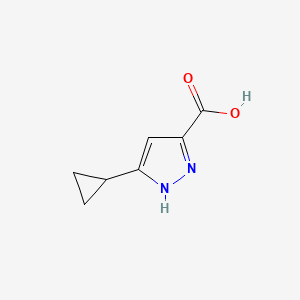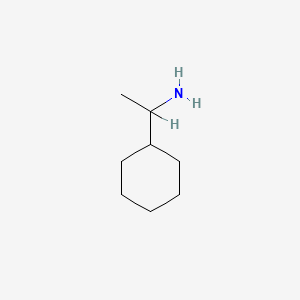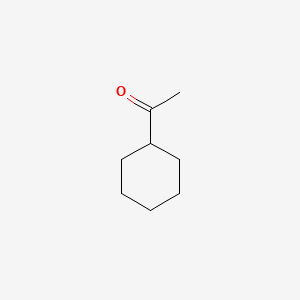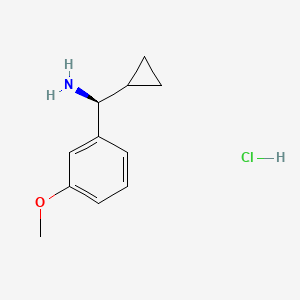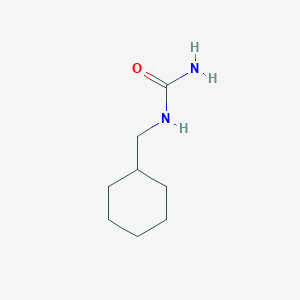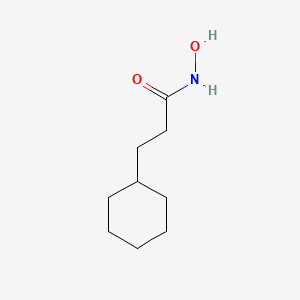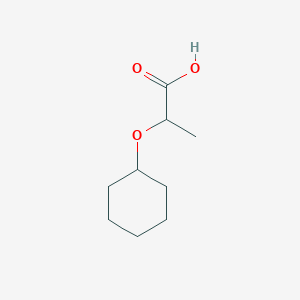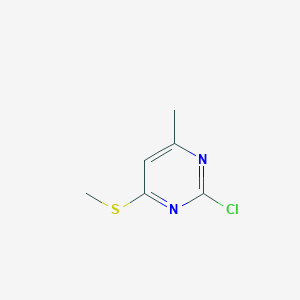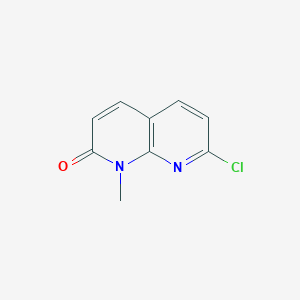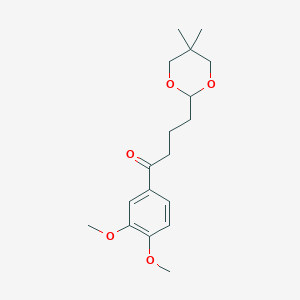
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone
Descripción general
Descripción
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-yl)butyrophenone, also known as DMB, is a novel compound that has recently been studied for its potential use in research applications. DMB has been found to have a wide range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties. It has also been found to possess neuroprotective and neuroregenerative effects. The following paper will discuss the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for DMB.
Aplicaciones Científicas De Investigación
Organic Synthesis and Materials Science
The compound under discussion is related to a class of chemicals that are used in various organic synthesis processes and materials science applications. For instance, oligophenylenevinylenes (OPVs) derivatives, similar to the mentioned compound, have been synthesized for use in plastic solar cells, demonstrating conversion efficiencies in the range of 0.5-1%. This indicates the potential application of such compounds in the development of photovoltaic materials and renewable energy technologies (Jørgensen & Krebs, 2005).
Pharmacological Research
In pharmacological research, derivatives with structural similarities to the compound have been evaluated for their anti-inflammatory, antioxidant, and antimicrobial activities. A study found that certain pyrazole chalcones exhibited promising IL-6 inhibitory (35-70% inhibition, 10 μM), free radical scavenging (25-35% DPPH activity), and antimicrobial activities, highlighting the potential of such compounds in drug discovery and development (Bandgar et al., 2009).
Advanced Chemical Synthesis Techniques
Compounds with the mentioned structural features are also pivotal in advanced chemical synthesis techniques. For example, regioselective metalation of ortho-aminopicolines using certain directing groups has been demonstrated, leading to the synthesis of naphthyridines, which are important compounds in various chemical and pharmaceutical applications (Straub, 1993).
Catalysis and Chemical Transformations
In catalysis and chemical transformation studies, derivatives of 1,3-dioxane, similar to the core structure of the discussed compound, have been used. Investigations into heterogeneously catalyzed condensations of glycerol to cyclic acetals have identified potential novel platform chemicals for various industrial applications (Deutsch, Martin, & Lieske, 2007).
Mecanismo De Acción
Target of Action
For instance, 3,4-Dimethoxyphenethylamine, a compound with a similar structure, has some activity as a monoamine oxidase inhibitor .
Mode of Action
Based on its structural similarity to other compounds, it may interact with its targets and induce changes at the molecular level .
Biochemical Pathways
Compounds with similar structures have been known to affect various biochemical pathways .
Propiedades
IUPAC Name |
1-(3,4-dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26O5/c1-18(2)11-22-17(23-12-18)7-5-6-14(19)13-8-9-15(20-3)16(10-13)21-4/h8-10,17H,5-7,11-12H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZWXNAFIQKPIOO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC(OC1)CCCC(=O)C2=CC(=C(C=C2)OC)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00646023 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3',4'-Dimethoxy-4-(5,5-dimethyl-1,3-dioxan-2-YL)butyrophenone | |
CAS RN |
898756-16-6 | |
| Record name | 1-(3,4-Dimethoxyphenyl)-4-(5,5-dimethyl-1,3-dioxan-2-yl)butan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00646023 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



